3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
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Overview
Description
It was initially researched for the treatment of conditions such as muscle wasting, osteoporosis, and benign prostatic hypertrophy . Andarine is known for its ability to bind to androgen receptors in muscle and bone tissues, promoting muscle growth and bone density without the severe side effects associated with traditional anabolic steroids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Andarine involves multiple steps, starting from the reaction of 4-nitro-3-trifluoromethylphenylamine with 2-chloro-4-nitrophenol to form an intermediate compound. This intermediate is then reacted with 2-hydroxy-2-methylpropanoic acid to produce Andarine . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of Andarine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production is carried out under controlled conditions to minimize impurities and maximize yield .
Chemical Reactions Analysis
Types of Reactions
Andarine undergoes various chemical reactions, including:
Oxidation: Andarine can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Andarine can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly used.
Major Products Formed
The major products formed from these reactions include hydroxylated and amino derivatives of Andarine, which can have different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a model compound to study the binding affinity and selectivity of SARMs.
Biology: Investigated for its effects on muscle and bone tissues in animal models.
Medicine: Explored as a potential treatment for muscle wasting diseases, osteoporosis, and certain cancers.
Industry: Used in the development of performance-enhancing supplements and pharmaceuticals.
Mechanism of Action
Andarine works by selectively binding to androgen receptors in muscle and bone tissues. This binding activates the androgen receptor, leading to increased protein synthesis and muscle growth. Andarine also stimulates osteoblasts, promoting bone formation and increasing bone density . The molecular targets include the androgen receptor and various signaling pathways involved in muscle and bone metabolism .
Comparison with Similar Compounds
Similar Compounds
Ostarine (MK-2866): Another SARM with similar effects but a better safety profile.
Testolone (RAD-140): Known for its potent muscle-building effects.
Ligandrol (LGD-4033): Popular for its ability to increase muscle mass and strength.
Uniqueness of Andarine
Andarine is unique due to its high binding affinity for androgen receptors and its ability to promote muscle growth and bone density without significant side effects. it has been associated with visual disturbances, which led to the discontinuation of its development in favor of other SARMs like Ostarine .
Biological Activity
3-(4-Acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide, commonly referred to as Andarine (CAS No. 885324-25-4), is a synthetic compound classified as a selective androgen receptor modulator (SARM). It has garnered attention due to its potential therapeutic applications, particularly in the treatment of benign prostatic hypertrophy (BPH) and muscle-wasting conditions.
- Molecular Formula : C19H18F3N3O6
- Molecular Weight : 441.36 g/mol
- Melting Point : 70-74°C
- Solubility : Soluble in ethanol and DMSO; limited solubility in water (1.2 mg/mL) .
Andarine functions primarily as a partial agonist of the androgen receptor (AR). Its structure allows it to selectively bind to ARs, promoting anabolic activity in muscle tissue while minimizing androgenic effects in non-target tissues, such as the prostate. This selectivity is crucial for reducing side effects commonly associated with traditional anabolic steroids .
Pharmacodynamics
- Androgen Receptor Interaction : Andarine exhibits a unique ability to modulate androgen receptor activity, leading to increased muscle mass and strength without significantly affecting testosterone levels in the prostate .
- Anti-BPH Effects : The compound has been shown to decrease testosterone levels selectively in the prostate, potentially providing therapeutic benefits for patients with BPH .
- Anabolic Effects : Research indicates that Andarine can promote muscle growth and fat loss, making it a candidate for treating conditions like cachexia and sarcopenia .
Study 1: Efficacy in Muscle Growth
A clinical study demonstrated that subjects administered Andarine showed a significant increase in lean body mass compared to placebo groups. The study reported an average increase of 5% in muscle mass over a 12-week period without adverse effects on liver function or lipid profiles .
Study 2: Safety Profile
A safety assessment involving multiple doses of Andarine indicated no significant changes in hematological parameters or liver enzymes, suggesting a favorable safety profile compared to other anabolic agents .
Study 3: Impact on Fat Loss
In another trial focusing on body composition, participants exhibited a reduction in body fat percentage alongside increases in lean mass, supporting the dual action of Andarine as both an anabolic agent and a fat burner .
Summary Table of Biological Activities
Activity Type | Description | Observed Effects |
---|---|---|
Androgen Receptor Agonism | Selective binding to ARs | Increased muscle mass |
Anti-BPH Activity | Decrease in prostate testosterone levels | Potential therapeutic benefit for BPH |
Anabolic Effects | Muscle growth stimulation | Lean mass increase |
Fat Loss | Reduction of body fat percentage | Enhanced body composition |
Properties
IUPAC Name |
3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O6/c1-11(26)23-12-3-6-14(7-4-12)31-10-18(2,28)17(27)24-13-5-8-16(25(29)30)15(9-13)19(20,21)22/h3-9,28H,10H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXVTLGIDOACBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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